molecular formula C19H20FN3O4S2 B10982455 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10982455
M. Wt: 437.5 g/mol
InChI Key: KWPNEQSTLORKKN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a thiophen-2-ylsulfonyl group, a piperazine ring, and a pyrrolidin-2-one moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions.

    Synthesis of the Piperazine Derivative: Piperazine derivatives are often synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The final compound is formed by coupling the fluorophenyl intermediate with the piperazine derivative under specific conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one may confer unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and interactions.

Properties

Molecular Formula

C19H20FN3O4S2

Molecular Weight

437.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C19H20FN3O4S2/c20-15-4-1-2-5-16(15)23-13-14(12-17(23)24)19(25)21-7-9-22(10-8-21)29(26,27)18-6-3-11-28-18/h1-6,11,14H,7-10,12-13H2

InChI Key

KWPNEQSTLORKKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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